molecular formula C9H14N2O2S B11714652 3-{[(1-ethyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid

3-{[(1-ethyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid

Cat. No.: B11714652
M. Wt: 214.29 g/mol
InChI Key: KFXKYEZNGWLHDB-UHFFFAOYSA-N
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Description

3-{[(1-ethyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. This particular compound features a propanoic acid group attached to a pyrazole ring via a sulfanyl (thioether) linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(1-ethyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-{[(1-ethyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted pyrazoles

Mechanism of Action

The mechanism of action of 3-{[(1-ethyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The sulfanyl group may also play a role in the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(1-ethyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid is unique due to the presence of the sulfanyl group, which imparts distinct chemical properties and reactivity compared to other pyrazole derivatives. This uniqueness can be leveraged in the design of novel compounds with specific biological activities .

Properties

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

IUPAC Name

3-[(2-ethylpyrazol-3-yl)methylsulfanyl]propanoic acid

InChI

InChI=1S/C9H14N2O2S/c1-2-11-8(3-5-10-11)7-14-6-4-9(12)13/h3,5H,2,4,6-7H2,1H3,(H,12,13)

InChI Key

KFXKYEZNGWLHDB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CSCCC(=O)O

Origin of Product

United States

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